
1,1'-Azobis(cyclohexanecarbonitrile)
Overview
Description
1,1'-Azobis(cyclohexanecarbonitrile) (ABCN) is a thermally activated azo compound widely used as a radical initiator in polymerization and organic synthesis. Its structure features two cyclohexanecarbonitrile groups linked by an azo bond (N=N), which decomposes upon heating to generate carbon-centered radicals. ABCN is particularly valued for its higher thermal stability compared to other azo initiators, with a 10-hour half-life temperature of 85°C . This property enables its use in high-temperature reactions (e.g., 90–115°C), such as atom transfer radical polymerization (ATRP) , bromination reactions , and synthesis of molecularly imprinted polymers . ABCN is also recognized as a safer alternative to traditional initiators like azobisisobutyronitrile (AIBN) due to reduced toxicity and improved handling safety .
Preparation Methods
Preparation Methods of 1,1'-Azobis(cyclohexanecarbonitrile)
The synthesis of 1,1'-Azobis(cyclohexanecarbonitrile) generally involves two key stages: formation of a dialkylhydrazine intermediate from cyclohexanecarbonitrile and hydrazine, followed by oxidation to yield the azo compound.
Reaction of Cyclohexanecarbonitrile with Hydrazine
- Cyclohexanecarbonitrile is reacted with hydrazine hydrate under controlled conditions to form 1,2-di-1-(1-cyano)cyclohexylhydrazine, a substituted dialkylhydrazine intermediate.
- This step typically requires careful temperature control to avoid side reactions and to maximize yield.
- Solvents such as ethanol or other polar organic solvents are often used to facilitate the reaction and dissolution of reactants.
Oxidation to Form the Azo Compound
- The dialkylhydrazine intermediate is then oxidized to the azo compound 1,1'-Azobis(cyclohexanecarbonitrile).
- Common oxidizing agents include bromine or other halogen-based oxidants under acidic or neutral conditions.
- The oxidation step must be controlled to prevent over-oxidation or decomposition of the azo product.
- After oxidation, the reaction mixture is poured into ice water to precipitate the azo compound, which is then filtered and washed to purify.
Industrial Scale Considerations
- Industrial production optimizes reaction conditions such as temperature, solvent choice, and oxidant concentration to maximize yield and purity.
- The process is designed to maintain the thermal stability of the product and minimize hazardous byproducts.
- Large-scale synthesis follows the same fundamental steps but incorporates process controls for safety and efficiency.
Reaction Conditions and Parameters
Step | Reagents/Conditions | Notes |
---|---|---|
Hydrazine Reaction | Cyclohexanecarbonitrile + Hydrazine hydrate | Polar solvent (e.g., ethanol), controlled temperature (~room temp to 50°C) |
Oxidation | Dialkylhydrazine + Bromine or equivalent oxidant | Acidic or neutral medium, low temperature, ice-water quench |
Isolation & Purification | Precipitation in ice water, filtration, washing | Use of Büchner funnel for filtration, washing with water to remove impurities |
Detailed Research Findings
- According to Organic Syntheses, the azo compound can be prepared by reacting cyclohexanecarbonitrile with hydrazine followed by bromine oxidation, yielding a stable azo initiator suitable for polymerization.
- The compound exhibits thermal decomposition starting at about 114°C, necessitating careful temperature control during synthesis and handling.
- Studies using thermal analysis techniques (STA, DSC, ARC, TG-FTIR) confirm the stability of 1,1'-Azobis(cyclohexanecarbonitrile) and provide insight into its decomposition mechanism, which is critical for optimizing synthesis and storage conditions.
- The compound’s half-life at 88°C in toluene is approximately 10 hours, indicating its suitability as a radical initiator under moderate thermal conditions.
Summary Table of Preparation Method
Preparation Stage | Reagents | Conditions | Outcome/Notes |
---|---|---|---|
Formation of Hydrazine Intermediate | Cyclohexanecarbonitrile, Hydrazine hydrate | Ethanol solvent, 20-50°C, stirring | Formation of substituted dialkylhydrazine |
Oxidation to Azo Compound | Dialkylhydrazine, Bromine (or equivalent) | Acidic/neutral, low temp, ice bath | Formation of 1,1'-Azobis(cyclohexanecarbonitrile) |
Isolation and Purification | Ice water quench, filtration, washing | Room temperature, vacuum filtration | Pure azo compound as white solid |
Chemical Reactions Analysis
Types of Reactions: 1,1’-Azobis(cyclohexanecarbonitrile) primarily undergoes free-radical polymerization reactions. It can also participate in other radical-initiated reactions.
Common Reagents and Conditions:
Solvents: Methanol, dimethylformamide, and aromatic solvents.
Temperature: The compound has a 10-hour half-life in toluene at 88°C.
Major Products: The major products formed from the reactions involving 1,1’-Azobis(cyclohexanecarbonitrile) are polymers and other radical-initiated compounds .
Scientific Research Applications
Polymerization Initiator
Overview : ABCN is primarily employed as a thermal initiator in free-radical polymerization processes. It effectively generates free radicals upon heating, which initiate the polymerization of monomers into polymers.
Key Applications :
- Plastics and Coatings : ABCN is used to synthesize specialty plastics and coatings that exhibit enhanced durability and performance characteristics. Its ability to initiate polymer chains at elevated temperatures allows for the production of high molecular weight polymers suitable for industrial applications .
- Adhesives : The compound plays a crucial role in formulating adhesives that require strong bonding properties and resistance to environmental factors .
Material Science
Thermosetting Resins : ABCN is instrumental in developing thermosetting resins used in high-performance applications such as aerospace and automotive industries. These resins provide excellent thermal stability and mechanical strength, making them ideal for demanding environments .
Pharmaceutical Research
Drug Formulation : In pharmaceutical applications, ABCN is explored for its potential to enhance the stability and release profiles of active pharmaceutical ingredients (APIs). Its radical-generating capabilities can facilitate the encapsulation of drugs within polymer matrices, improving bioavailability and controlled release .
Textile Industry
Synthetic Fibers Production : The textile sector utilizes ABCN for the production of durable synthetic fibers. Its effectiveness as a radical initiator contributes to the development of high-quality fabrics with desirable properties such as strength, elasticity, and resistance to wear .
Environmental Applications
Waste Treatment : Researchers are investigating ABCN's potential in advanced oxidation processes for waste treatment. Its ability to generate radicals can aid in the degradation of pollutants, making it a candidate for environmental remediation strategies .
Case Study 1: Polymer Synthesis
A study demonstrated that ABCN effectively initiated the copolymerization of acrylonitrile at elevated temperatures (around 88°C), leading to polymers with desirable mechanical properties suitable for industrial applications. The resulting polymers exhibited high molecular weights and good thermal stability.
Case Study 2: Biological Impact Assessment
Research on the biological effects of ABCN indicated that at lower concentrations, it could stimulate metabolic pathways without significant cytotoxic effects. However, at higher doses, it induced oxidative stress markers in cultured cells, highlighting the need for careful dosage management in experimental settings .
Mechanism of Action
The mechanism of action of 1,1’-Azobis(cyclohexanecarbonitrile) involves the generation of free radicals upon thermal decomposition. These free radicals initiate polymerization reactions by abstracting hydrogen atoms from other molecules, leading to the formation of new radicals and the propagation of the polymerization process . The molecular targets and pathways involved include the initiation of radical chains and the stabilization of the resulting radicals .
Comparison with Similar Compounds
Thermal Stability and Decomposition Kinetics
ABCN’s key advantage over AIBN lies in its higher half-life temperature (Table 1). While AIBN decomposes rapidly at temperatures above 70°C, ABCN maintains stability up to 85°C, allowing prolonged radical generation in high-temperature systems . For example, in iron-catalyzed ATRP, ABCN’s stability prevents premature catalyst deactivation, improving yields (e.g., from 39% with AIBN to 61% with ABCN) . In contrast, AIBN is preferred for low-temperature reactions (50–80°C) due to its faster decomposition .
Table 1: Thermal Properties of Common Azo Initiators
Reaction Efficiency and Selectivity
- Polymer Chain Length : ABCN and AIBN both produce polymers with higher molecular weights (Mn) compared to sulfides (e.g., TETD) . However, ABCN’s slower decomposition allows better control over chain growth in high-temperature systems.
- Radical Yield : In the synthesis of anti-HIV drugs, replacing AIBN with ABCN increased yields of 2′,3′-dideoxynucleosides (e.g., 65–77%) due to its longer half-life and reduced side reactions .
- Limitations: ABCN may fail in reactions requiring rapid initiation.
Solubility and Compatibility
ABCN is soluble in organic solvents like toluene, cyclohexanol, and dichloroethane , similar to AIBN. However, it is less compatible with aqueous systems compared to 4,4’-azobis(4-cyanovaleric acid) (ACV), which is water-soluble .
Key Research Findings
High-Temperature Polymerization : ABCN enabled synthesis of poly(BuMA–co–EDMA) at 57°C with controlled morphology and thermal stability .
Drug Synthesis : ABCN improved yields in anti-HIV drug production (e.g., zalcitabine) by 20–30% compared to AIBN .
Catalyst Compatibility : In iron-mediated ATRP, ABCN’s stability allowed efficient regeneration of active catalysts, enhancing reaction scalability .
Biological Activity
Overview
1,1'-Azobis(cyclohexanecarbonitrile) (CAS Number: 2094-98-6) is an azo compound widely used as a radical initiator in polymerization processes. Its molecular formula is , with a molecular weight of 244.34 g/mol. This compound is notable for its stability and effectiveness in generating free radicals, which play a crucial role in various biochemical reactions.
The primary mechanism of action of 1,1'-Azobis(cyclohexanecarbonitrile) involves the homolytic cleavage of the azo bond, leading to the formation of free radicals. These radicals can initiate polymerization reactions and interact with biological molecules, influencing cellular functions and metabolic pathways.
Biological Activity
1,1'-Azobis(cyclohexanecarbonitrile) exhibits several biological activities, primarily through its radical-generating capabilities:
- Cellular Effects : The compound generates free radicals that can modify cellular components, affecting cell signaling pathways, gene expression, and overall cellular metabolism .
- Enzyme Interaction : It interacts with various enzymes and proteins, potentially leading to enzyme inhibition or activation depending on the concentration and context .
- Toxicological Profile : As a cyanide derivative, it poses potential toxicity risks at higher doses, necessitating careful dosage management in experimental settings .
Research Findings
Recent studies have focused on the compound's applications in polymer chemistry and its implications in biological systems. Below are summarized findings from notable research:
Table 1: Summary of Research Findings
Case Study 1: Polymer Synthesis
In a study examining the use of 1,1'-Azobis(cyclohexanecarbonitrile) as an initiator for radical polymerization, it was found that the compound effectively initiated polymer chains at elevated temperatures (88°C), leading to high molecular weight polymers with desirable properties for industrial applications .
Case Study 2: Biological Impact Assessment
Research assessing the cellular impact of 1,1'-Azobis(cyclohexanecarbonitrile) revealed that at lower concentrations, it could stimulate metabolic pathways without significant cytotoxic effects. However, at elevated doses, it induced oxidative stress markers in cultured cells .
Pharmacokinetics and Toxicity
The pharmacokinetic profile indicates that 1,1'-Azobis(cyclohexanecarbonitrile) is thermally stable and soluble in various organic solvents like methanol and dimethylformamide. Its degradation can release heat and potentially hazardous byproducts if not managed properly .
Dosage Effects
The biological effects vary significantly with dosage:
Q & A
Basic Research Questions
Q. What are the key physicochemical properties and safety considerations when handling 1,1'-Azobis(cyclohexanecarbonitrile) (ABCN)?
ABCN (C₁₄H₂₀N₄, MW 244.34 g/mol) is a hydrophobic azo initiator with a melting point of 114–118°C . It is soluble in organic solvents like toluene and benzene but insoluble in water . Key safety hazards include flammability (H242), skin/eye irritation (H315/H319), and respiratory sensitivity (H335) . Thermal decomposition in confined spaces (e.g., acetone) poses explosion risks . Methodological Recommendations :
- Store at 2–8°C in airtight containers, avoiding light .
- Use PPE: N100 respirators, nitrile gloves, and safety goggles .
- Conduct reactions in well-ventilated fume hoods with explosion-proof equipment .
Q. How does ABCN compare to AIBN in reaction design and applicability?
ABCN has a longer half-life (10 hours at 88°C in toluene) compared to AIBN (10 hours at 65°C in toluene), making it suitable for high-temperature or prolonged reactions (e.g., polymerizations requiring >80°C) . Unlike water-soluble initiators (e.g., ACVA), ABCN is ideal for hydrophobic systems . In acrylic acid polymerization, ABCN produces higher molecular weight polymers (Mn ~4,469) compared to sulfide initiators like TETD . Methodological Recommendations :
- Select ABCN for reactions requiring extended initiation periods or elevated temperatures .
- Optimize initiator concentration (typically 1–2 wt% of monomer) .
Advanced Research Questions
Q. What methodologies are recommended for analyzing the thermal decomposition and hazards of ABCN?
ABCN decomposes exothermically above 120°C, releasing cyclohexanecarbonitrile radicals and gaseous byproducts (e.g., CO, HCN) . Advanced techniques include:
- Differential Scanning Calorimetry (DSC) : Measures decomposition enthalpy (ΔH) and onset temperature .
- Accelerating Rate Calorimetry (ARC) : Evaluates self-heating rates under adiabatic conditions .
- TG-FTIR : Identifies gaseous decomposition products via real-time IR spectroscopy .
Methodological Recommendations : - Conduct non-isothermal DSC scans at 5–10°C/min under nitrogen to simulate decomposition kinetics .
- Use ARC to determine critical temperature (Tc) and pressure rise in bulk storage scenarios .
Q. How can ABCN be effectively utilized in controlled radical polymerization techniques such as RAFT?
ABCN is compatible with reversible addition-fragmentation chain-transfer (RAFT) polymerization. For example:
- Microwave-Assisted RAFT : ABCN (1 mol%) initiates acrylic acid polymerization under microwave irradiation (60–80°C, 2–6 hours), yielding narrow-dispersity polymers (PDI <1.5) .
- Block Copolymer Synthesis : ABCN (0.5–1 wt%) facilitates sequential polymerization of hydrophobic monomers (e.g., DA/UMA-T) with macro-chain transfer agents .
Methodological Recommendations : - Pre-dissolve ABCN in toluene or cyclohexanol for homogeneous radical generation .
- Monitor conversion via SEC or HPLC to optimize reaction time .
Q. What are the optimal conditions for synthesizing molecularly imprinted polymers (MIPs) using ABCN?
ABCN is widely used in MIP synthesis for its stability in organic solvents. A typical protocol includes:
- Template-Monomer Complexation : Mix template (e.g., pesticides) with functional monomers (2-vinylpyridine) in acetonitrile .
- Crosslinking : Add ethylene glycol dimethacrylate (crosslinker) and ABCN (1 wt%) .
- Polymerization : React at 60–70°C for 24 hours under nitrogen .
Methodological Recommendations : - Use porogenic solvents (acetonitrile:dodecanol) to enhance pore structure .
- Characterize MIPs via FT-IR, SEM, and adsorption isotherms .
Q. How does solvent choice influence ABCN’s initiation efficiency and radical yield?
ABCN’s decomposition rate varies with solvent polarity. For example:
- In toluene at 80°C: Rate constant = 6.5 × 10⁻⁶ s⁻¹ .
- In water at 80°C: Rate constant = 9.0 × 10⁻⁵ s⁻¹ (requires surfactant-assisted dispersion) .
Methodological Recommendations : - Prefer low-polarity solvents (toluene, benzene) for controlled radical flux .
- Avoid acetone due to explosion risks from exothermic side reactions .
Properties
IUPAC Name |
1-[(1-cyanocyclohexyl)diazenyl]cyclohexane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c15-11-13(7-3-1-4-8-13)17-18-14(12-16)9-5-2-6-10-14/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIKRXIYLAGAKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)N=NC2(CCCCC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 | |
Record name | 1,1'-AZODI-(HEXAHYDROBENZONITRILE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2544 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044613 | |
Record name | 1,1'-Diazene-1,2-diyldicyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1'-azodi-(hexahydrobenzonitrile) appears as a white to light colored solid substance. Insoluble in water and more dense that water. May cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. If exposed to high temperatures or flames this material may ignite and burn with an intense flame. Dust may form an explosive mixture in air. | |
Record name | 1,1'-AZODI-(HEXAHYDROBENZONITRILE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2544 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
2094-98-6, 25551-14-8 | |
Record name | 1,1'-AZODI-(HEXAHYDROBENZONITRILE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2544 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1′-Azobis(cyclohexane-1-carbonitrile) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2094-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Azobis(cyclohexanecarbonitrile) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarbonitrile, azobis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025551148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarbonitrile, 1,1'-azobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-Diazene-1,2-diyldicyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-azobis(1-cyclohexanecarbonitrile) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1'-AZOBIS(CYCLOHEXANECARBONITRILE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y0B93KKUS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.